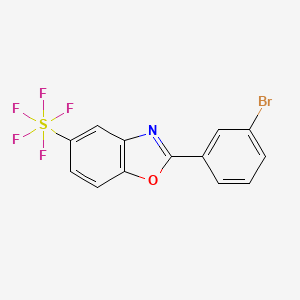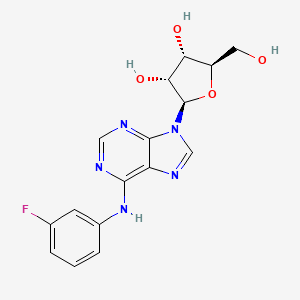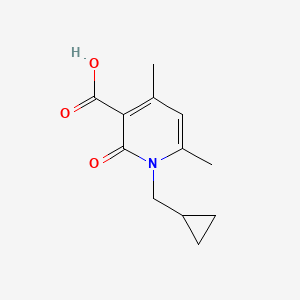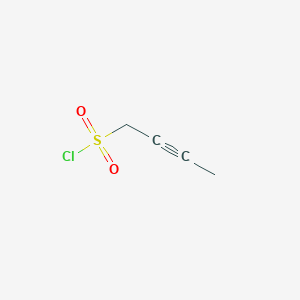
2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds like 3-bromo-N-(3-fluorophenyl)benzenesulfonamide is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Aplicaciones Científicas De Investigación
Fluorescent Probes for pH and Metal Cations Sensing
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogues, derived from 2-(pentafluorophenyl)benzazoles, have shown potential in applications as fluorescent probes. These compounds are sensitive to pH changes, especially around pH 7-8, showing significant fluorescence enhancement under basic conditions. They also exhibit sensitivity and selectivity for certain metal cations like magnesium and zinc, owing to the high acidity of the fluorophenol moiety. This feature positions them as valuable tools in detecting and monitoring pH and metal ion concentrations in various settings (Tanaka et al., 2001).
Anti-Candida Activity
Derivatives of 2-mercaptobenzoxazole, including analogues like 5-bromo- and 5,7-dibromobenzoxazole, have been explored for their anti-Candida properties. These compounds demonstrate a broad spectrum of anti-Candida activity and have a pleiotropic action mode. They interact with exogenous ergosterol, block endogenous ergosterol synthesis, and possess membrane permeabilizing properties. These attributes make them comparable to commercially available azoles, indicating their potential as therapeutic agents in treating Candida infections (Staniszewska et al., 2021).
Synthesis of Benzimidazoles, Quinoxalines, and Benzotriazoles
The direct amination of Nitro(pentafluorosulfanyl)benzenes, followed by reduction, provides a precursor for synthesizing SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. These compounds have diverse applications, particularly in pharmaceuticals and organic synthesis. The efficient synthesis of these heterocyclic compounds underlines the versatility of pentafluorosulfanyl-containing compounds in medicinal chemistry and material science (Pastýříková et al., 2012).
Anti-Inflammatory and Cytotoxic Agents
Benzoxazole derivatives, specifically 2‐(Halophenyl)benzoxazole‐5‐Carboxylic acids, have shown significant anti-inflammatory and cytotoxic activities. These compounds have been designed and synthesized, taking into account the significance of halogen presence in many marketed drugs. The molecular docking analysis reveals good binding interactions with biochemical targets, making them potential candidates for treating various inflammatory conditions and as cytotoxic agents against certain cancer cell lines (Thakral et al., 2022).
Propiedades
IUPAC Name |
[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF5NOS/c14-9-3-1-2-8(6-9)13-20-11-7-10(4-5-12(11)21-13)22(15,16,17,18)19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULKJDIRPHJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=CC(=C3)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201166506 | |
| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-(pentafluorosulfanyl)benzooxazole | |
CAS RN |
1379812-03-9 | |
| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379812-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, [2-(3-bromophenyl)-5-benzoxazolyl]pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201166506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[(5-bromopyridin-3-yl)oxy]acetate](/img/structure/B1443939.png)

![(1S,3R,7R,8S,8aR)-4,6-Dihydroxy-8-{2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B1443945.png)










